

The Discovery and History of Methyl Isonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl isonicotinate

Cat. No.: B141154

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isonicotinate, the methyl ester of isonicotinic acid, is a pivotal molecule in the landscape of organic synthesis and medicinal chemistry. While its formal "discovery" is not attributable to a single event, its history is intrinsically linked to the development of vital pharmaceuticals, most notably the anti-tuberculosis agent isoniazid. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and historical evolution of **methyl isonicotinate**, offering a comprehensive resource for professionals in research and drug development.

Introduction: A Molecule of Historical Significance

The history of **methyl isonicotinate** is less about a singular moment of discovery and more about its emergence as a critical intermediate in the mid-20th century. The true catalyst for its prominence was the discovery of the potent anti-tuberculosis activity of isonicotinic acid hydrazide (isoniazid) in the early 1950s.^{[1][2]} This breakthrough spurred intense research into the synthesis of isonicotinic acid and its derivatives, with **methyl isonicotinate** becoming a key precursor for the production of isoniazid.^{[3][4]} Prior to this, the fundamental chemistry for its synthesis, primarily the Fischer-Speier esterification of carboxylic acids, was well-established since 1895, suggesting that **methyl isonicotinate** was likely synthesized as a matter of academic or exploratory chemistry before its medicinal importance was realized.^[5]

Physicochemical Properties

Methyl isonicotinate is a colorless to pale yellow or orange-brown liquid with a distinct odor.^[6]
^[7] Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of Methyl Isonicotinate

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ NO ₂	^[6]
Molar Mass	137.138 g·mol ⁻¹	^[6]
Melting Point	8-8.5 °C (lit.)	^[8]
Boiling Point	207-209 °C (lit.)	^[8]
Density	1.161 g/mL at 25 °C (lit.)	^[8]
Refractive Index (n _{20/D})	1.512 (lit.)	^[8]
Solubility	Slightly soluble in water	^[7]

Table 2: Spectroscopic Data of Methyl Isonicotinate

Spectroscopy Type	Key Data Points	Reference(s)
¹ H NMR	Chemical shifts (δ) for protons on the pyridine ring and the methyl group.	^[9]
¹³ C NMR	Chemical shifts (δ) for carbons in the pyridine ring, carbonyl group, and methyl group.	^[9]
Mass Spectrometry (EI)	Molecular ion peak (M ⁺) and characteristic fragmentation patterns.	^[10]

Historical Synthesis Methods and Experimental Protocols

The synthesis of **methyl isonicotinate** has been approached through various methods over time. The foundational method is the Fischer esterification, with later patents in the 1950s providing more specific and optimized protocols driven by the demand for isoniazid.

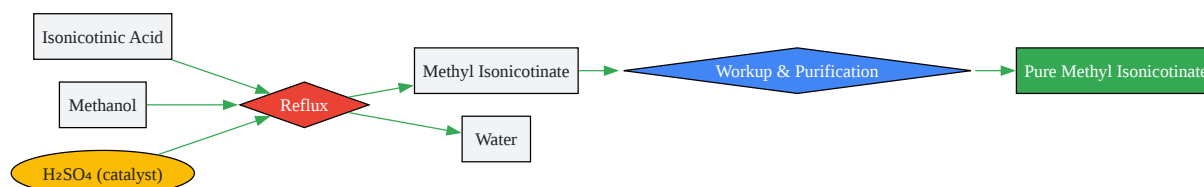
Fischer-Speier Esterification (Conceptual)

The Fischer-Speier esterification, first described in 1895, provides the general principle for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5]

Reaction:



General Workflow:



[Click to download full resolution via product page](#)

Caption: General workflow for Fischer-Speier esterification.

Synthesis via 2,6-Dihalopyridine-4-Carboxylic Acid Esters (c. 1956)

A notable method from the mid-20th century involved the hydrogenolysis of lower alkyl esters of 2,6-dihalopyridine-4-carboxylic acid. This process offered excellent yields.[3]

Experimental Protocol (Adapted from U.S. Patent 2,745,838):^[3]

- **Reaction Setup:** A mixture of 20.6 grams of the methyl ester of 2,6-dichloropyridine-4-carboxylic acid, 20.2 grams of triethylamine, 5 grams of 5% palladium-on-charcoal, and 200 ml of methyl alcohol was charged to a hydrogenation vessel.
- **Hydrogenation:** The mixture was shaken under a hydrogen pressure of 40 pounds per square inch gauge, and the temperature was maintained at approximately 60°C.
- **Reaction Monitoring:** The reaction was terminated when approximately two moles of hydrogen had been reacted per mole of the starting ester.
- **Workup:** The catalyst and insoluble by-products were filtered off.
- **Purification:** The filtrate was stripped of solvent, leaving a crude ester. Water was then added, and the product was extracted with chloroform. The chloroform was subsequently removed under vacuum.
- **Final Product:** The extract was distilled to obtain **methyl isonicotinate**. The reported yield was 83.7%.^[3]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **methyl isonicotinate** via hydrogenolysis.

Modern Applications in Drug Development and Research

Methyl isonicotinate continues to be a valuable building block in modern organic synthesis. Its primary applications include:

- **Pharmaceutical Intermediate:** It remains a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable contemporary example is its use in the production of Fexofenadine Hydrochloride, a non-sedating antihistamine.
- **Agrochemicals:** **Methyl isonicotinate** has found use as a semiochemical, a substance that influences the behavior of insects. It is used in traps to monitor and manage thrip populations in greenhouses.[6]
- **Research Chemical:** In a laboratory setting, it serves as a versatile reagent for the synthesis of a wide range of pyridine-based compounds for research and development.[6]

Conclusion

The story of **methyl isonicotinate** is a compelling example of how a relatively simple organic molecule can gain profound significance through its application in medicinal chemistry. While its initial synthesis was likely an unremarkable event in the broader context of organic chemistry, its role as a key intermediate in the production of the life-saving drug isoniazid cemented its place in the history of pharmaceutical development. Today, it continues to be a relevant and widely used compound in both industrial and academic research, demonstrating the enduring legacy of foundational chemical entities in the advancement of science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]
- 4. US2742480A - Preparation of isonicotinic acid and esters thereof - Google Patents [patents.google.com]

- 5. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 6. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 7. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 8. Methyl isonicotinate 98 2459-09-8 [sigmaaldrich.com]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of Methyl Isonicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141154#discovery-and-history-of-methyl-isonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com